molecular formula C9H8BrF3 B8612281 1-(3-Bromopropyl)-2,3,4-trifluorobenzene

1-(3-Bromopropyl)-2,3,4-trifluorobenzene

Cat. No.: B8612281
M. Wt: 253.06 g/mol
InChI Key: GEOQPDBLRHBVNW-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2,3,4-trifluorobenzene (C₉H₈BrF₃) is a halogenated aromatic compound featuring a benzene ring substituted with three fluorine atoms at positions 2, 3, and 4, and a 3-bromopropyl chain (-CH₂CH₂CH₂Br) attached to position 1 of the ring. This structure combines the strong electron-withdrawing effects of fluorine substituents with the alkyl bromide moiety, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling processes. The bromopropyl chain provides a reactive site for further functionalization, while the trifluorinated aromatic ring enhances stability and influences electronic properties .

Properties

Molecular Formula

C9H8BrF3

Molecular Weight

253.06 g/mol

IUPAC Name

1-(3-bromopropyl)-2,3,4-trifluorobenzene

InChI

InChI=1S/C9H8BrF3/c10-5-1-2-6-3-4-7(11)9(13)8(6)12/h3-4H,1-2,5H2

InChI Key

GEOQPDBLRHBVNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCCBr)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Bromopropyl)-2,3-Difluorobenzene (C₉H₉BrF₂)

  • Molecular Weight : 235.07 g/mol .
  • Applications: Less polar than the trifluoro analog, which may influence solubility in non-polar solvents.

1-(3-Bromopropyl)-2-Chlorobenzene (C₉H₁₀BrCl)

  • Molecular Weight : 233.54 g/mol (calculated).
  • Key Differences : Substitution of fluorine with chlorine at position 2 introduces a less electronegative but bulkier halogen. Chlorine’s lower electronegativity reduces ring deactivation, enhancing susceptibility to electrophilic attack .

1-(3-Bromopropyl)-2,4-Dichlorobenzene (C₉H₈BrCl₂)

  • Molecular Weight : 267.97 g/mol .
  • Key Differences : Dichloro substitution increases steric hindrance and alters electronic properties compared to trifluoro derivatives. Safety data indicate higher handling risks due to increased halogen content .

Analogs with Modified Alkyl Chains

1-(2-Bromoethyl)-2,3,4-Trifluorobenzene (C₉H₇BrF₃)

  • Molecular Weight : 237.05 g/mol (estimated).
  • Key Differences: A shorter alkyl chain (bromoethyl vs.

1-(3-Bromopropyl)-3-(Trifluoromethyl)benzene (C₁₀H₁₀BrF₃)

  • Molecular Weight : 273.09 g/mol (estimated).
  • Key Differences : A trifluoromethyl (-CF₃) group at position 3 introduces stronger electron-withdrawing effects than fluorine substituents, significantly deactivating the ring and directing reactivity .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Boiling/Melting Points (Estimated) Reactivity Notes
1-(3-Bromopropyl)-2,3,4-TF-Benzene C₉H₈BrF₃ 261.06 3 F, 1 Br (alkyl) Higher bp due to longer chain High SN2 reactivity at Br site
1-(3-Bromopropyl)-2,3-DF-Benzene C₉H₉BrF₂ 235.07 2 F, 1 Br (alkyl) Lower polarity than TF analog Moderate ring reactivity
1-(2-Bromoethyl)-2,3,4-TF-Benzene C₉H₇BrF₃ 237.05 3 F, 1 Br (shorter alkyl) Lower bp than bromopropyl analog Faster SN2 due to less steric hindrance

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